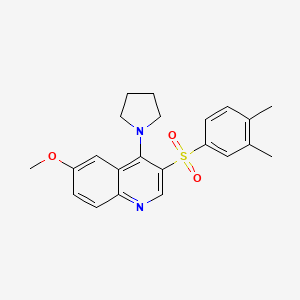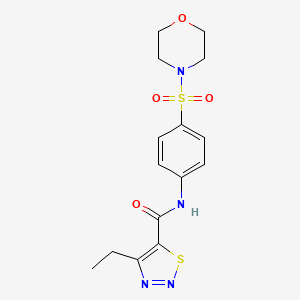
3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups . It includes a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N. It also contains a pyrrolidine ring, which is a cyclic secondary amine . Additionally, it has a methoxy group (-OCH3) and a benzenesulfonyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The quinoline and pyrrolidine rings would contribute to the rigidity of the molecule, while the methoxy and benzenesulfonyl groups could potentially influence its reactivity .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar sulfonyl and methoxy groups could influence its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activity
Development of 5-lipoxygenase-activating protein inhibitors : A potent and selective inhibitor, designed to afford compounds with superior in vitro and in vivo inhibition of leukotriene synthesis, demonstrated excellent pharmacokinetics and safety in rats and dogs. This compound was selected for clinical development after showing efficacy in a murine model of allergen-induced asthma (Hutchinson et al., 2009).
Anti-plasmodial and Antifungal Activity : Functionalized aminoquinolines, including derivatives of pyrrolidin-1-yl quinolines, showed moderate potency against a chloroquine-sensitive strain of Plasmodium falciparum, with some compounds also active against a chloroquine-resistant strain. Additionally, certain compounds demonstrated promising antifungal activities (Vandekerckhove et al., 2015).
Chemical Properties and Reactions
Synthesis of Pyrrolo- and Indolo[1,2-a]quinoxalines : An eco-friendly Pictet–Spengler approach has been developed for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines, demonstrating this methodology's applicability for generating diverse quinoxaline derivatives under mild reaction conditions (Preetam & Nath, 2015).
Electron Transport Materials for Organic Electronics : Quinoxaline-containing compounds have been synthesized and evaluated as electronic transporting materials, showing favorable electron affinity and good thermostability. These compounds have been used in blue phosphorescent organic light-emitting diodes (PhOLEDs), achieving high efficiency and low efficiency roll-offs at high luminance (Yin et al., 2016).
Antioxidant Properties
- Chain-Breaking Antioxidants : A series of 6-substituted-2,4-dimethyl-3-pyridinols with significant antioxidant properties was synthesized. These compounds are among the most effective phenolic chain-breaking antioxidants reported, highlighting their potential in mitigating oxidative stress (Wijtmans et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-6-8-18(12-16(15)2)28(25,26)21-14-23-20-9-7-17(27-3)13-19(20)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXYDUUTJNYIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2876158.png)

![1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2876160.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2876161.png)

![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)
![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)




